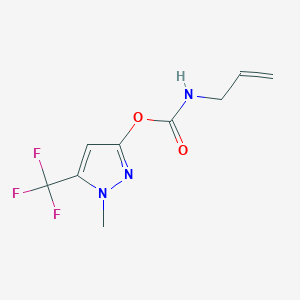![molecular formula C11H14N4OS B3139389 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine CAS No. 477762-17-7](/img/structure/B3139389.png)
4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine
Descripción general
Descripción
4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine, also known as PZM21, is a synthetic compound that has been developed as a potential analgesic drug. It was discovered through a collaboration between the University of California, San Francisco and the University of North Carolina, Chapel Hill. The compound has shown promising results in preclinical studies and has the potential to become a new treatment for chronic pain.
Mecanismo De Acción
Target of Action
The compound “4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine” is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets through a process that is yet to be fully understood. A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the potent antileishmanial activity of a similar compound . The compound displayed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycles of Leishmania and Plasmodium. The compound’s interaction with these organisms disrupts their normal functioning, leading to their eventual death and the alleviation of the diseases they cause .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound’s action results in the inhibition of Leishmania and Plasmodium, leading to their death . This results in the alleviation of the symptoms of leishmaniasis and malaria in the affected individuals .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied in preclinical models of pain, which makes it a valuable tool for pain research. However, 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine is still in the early stages of development and has not yet been tested in humans. Its safety and efficacy in humans remain to be determined.
Direcciones Futuras
There are several future directions for research on 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine. One area of interest is the development of more potent and selective analogs of 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine that can be used for pain management. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine in humans. This will be important for determining the safety and efficacy of the compound in humans. Finally, there is a need for more research on the long-term effects of 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine on pain management and addiction.
Aplicaciones Científicas De Investigación
4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine has been extensively studied in preclinical models of pain. It has been shown to be effective in alleviating chronic pain without causing the side effects associated with currently available analgesics. 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine acts on the mu-opioid receptor, which is a key target for pain management. However, unlike traditional opioids, 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine does not activate the beta-arrestin pathway, which is responsible for many of the side effects associated with opioids.
Propiedades
IUPAC Name |
4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-13-15(3-1)9-10-8-12-11(17-10)14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHNECGNNMMTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333152 | |
| Record name | 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine | |
CAS RN |
477762-17-7 | |
| Record name | 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B3139315.png)
![sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate](/img/structure/B3139326.png)
![1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide](/img/structure/B3139327.png)
![[3-(methylamino)-4-nitro-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3139331.png)
![N,N-diethyl-1-ethanaminium 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B3139335.png)






![(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate](/img/structure/B3139401.png)
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide](/img/structure/B3139412.png)